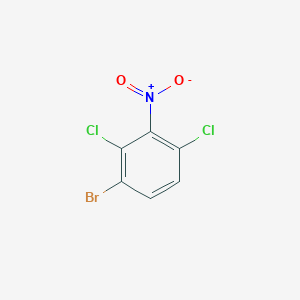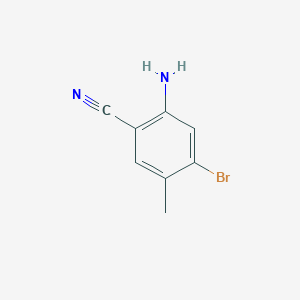
Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
- Structure : It consists of a piperazine ring with a tert-butyl ester group and a pyrimidine moiety linked via a carbamate bridge .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate with methoxy(methyl)isocyanate, followed by deprotection of the tert-butyl group. Detailed synthetic routes and conditions are available in the literature .
Molecular Structure Analysis
The molecular structure comprises a piperazine ring, a pyrimidine ring, and a tert-butyl ester group. The methoxy(methyl)carbamoyl substituent is attached to the pyrimidine ring. The compound’s three-dimensional arrangement influences its biological activity .
Chemical Reactions Analysis
- Substitution Reactions : The compound may participate in nucleophilic substitution reactions at the carbamate or piperazine nitrogen atoms .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate and related compounds are synthesized through condensation reactions, involving carbamimide and various acids in the presence of activating agents. These compounds are characterized using techniques like LCMS, NMR (1H, 13C), IR, CHN elemental analysis, and X-ray diffraction studies. The molecular structures are often determined through single-crystal XRD data, providing insights into their crystal systems, space groups, unit cell parameters, and intermolecular interactions. For example, a study by Sanjeevarayappa et al. (2015) on a similar compound highlighted its monoclinic crystal system and detailed its intermolecular interactions, which contribute to its three-dimensional architecture. These compounds are also explored for their biological activities, such as antibacterial and anthelmintic properties, although they may exhibit variable efficacy in these areas (Sanjeevarayappa et al., 2015).
Biological Evaluation
Further research into tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate derivatives extends to their potential biological applications. This includes the evaluation of their anti-inflammatory, analgesic, and COX-2 inhibitory activities. For instance, Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 selectivity and notable analgesic and anti-inflammatory effects. These findings suggest potential therapeutic applications in managing pain and inflammation, indicating a promising avenue for further pharmaceutical development (Abu‐Hashem et al., 2020).
Chemical Modification for Enhanced Properties
Chemical modifications of the tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate structure aim to improve pharmacological profiles or to enrich the structural diversity of urea-based compounds. For example, Nie et al. (2020) designed novel analogs by replacing certain rings in the structure, leading to compounds with improved pharmacological profiles. Such structural modifications are crucial for developing new therapeutics with better efficacy and tolerability, indicating the versatility and potential of this chemical scaffold in drug discovery (Nie et al., 2020).
Propriétés
IUPAC Name |
tert-butyl 4-[5-[methoxy(methyl)carbamoyl]pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4/c1-16(2,3)25-15(23)21-8-6-20(7-9-21)14-17-10-12(11-18-14)13(22)19(4)24-5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPJUOXCLFYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

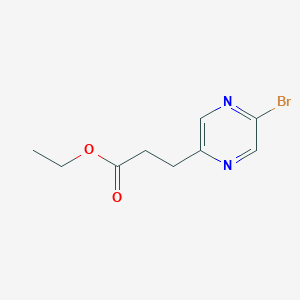
![4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile](/img/structure/B1408968.png)

![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)
![Cis-2-fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408973.png)
![trans-2-Fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408974.png)
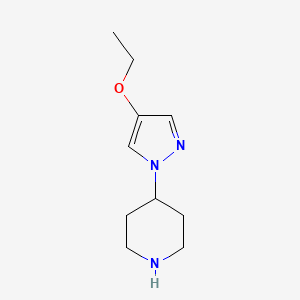
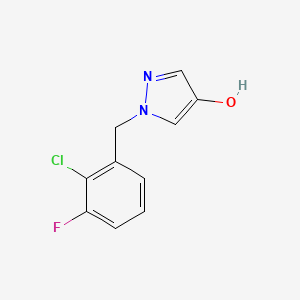
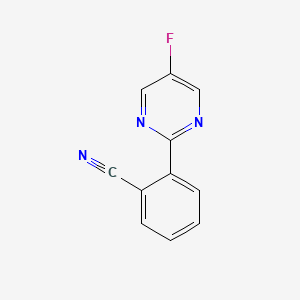
![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)

![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)
